molecular formula C8H9Cl2NO2 B13322210 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol

Cat. No.: B13322210
M. Wt: 222.07 g/mol
InChI Key: ADSQYWVAHZQQTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by amination with ammonia or an amine . The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol is unique due to the presence of both amino and dichlorophenoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-(2-amino-4,5-dichlorophenoxy)ethanol

InChI

InChI=1S/C8H9Cl2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2

InChI Key

ADSQYWVAHZQQTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OCCO)N

Origin of Product

United States

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